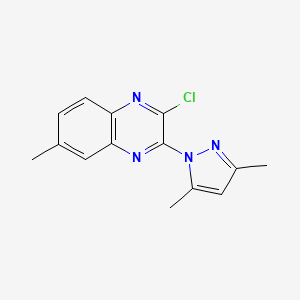![molecular formula C19H24N2O4S B14946118 Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl carbamate group attached to a phenethyl group, which is further substituted with a sulfonyl group and a 2,6-dimethylanilino moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,6-Dimethylaniline: This can be synthesized through the nitration of xylene followed by reduction.
Sulfonylation: The 2,6-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of Phenethyl Intermediate: The phenethyl group is prepared through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The phenethyl intermediate is coupled with the sulfonylated 2,6-dimethylaniline under specific conditions to form the desired compound.
Carbamoylation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and ethyl carbamate group may contribute to the compound’s binding affinity and specificity for certain biological targets.
類似化合物との比較
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE can be compared with other similar compounds, such as:
N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the ethyl group, which may affect its chemical properties and biological activity.
ETHYL N-{4-[(ANILINO)SULFONYL]PHENETHYL}CARBAMATE: Lacks the 2,6-dimethyl substitution, which can influence its reactivity and interactions.
ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}CARBAMATE:
The unique combination of functional groups in ETHYL N-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
ethyl N-[2-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-19(22)20-13-12-16-8-10-17(11-9-16)26(23,24)21-18-14(2)6-5-7-15(18)3/h5-11,21H,4,12-13H2,1-3H3,(H,20,22) |
InChIキー |
GTJNRKJMOIPLAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)

![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)
![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)
